2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a benzyloxy group attached to a naphthyl ring and a dioxaborinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy-Naphthyl Intermediate: The initial step involves the reaction of 6-hydroxy-2-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 6-benzyloxy-2-naphthaldehyde.
Formation of the Dioxaborinane Ring: The next step involves the reaction of 6-benzyloxy-2-naphthaldehyde with trimethyl borate and a suitable catalyst under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalenes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The benzyloxy group and the naphthyl ring play crucial roles in its binding affinity and reactivity. The dioxaborinane moiety can participate in various chemical reactions, contributing to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyloxy-2-naphthylacetic acid
- 6-Benzyloxy-2-naphthaldehyde
- 2-Naphthol
Uniqueness
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its combination of a benzyloxy group, a naphthyl ring, and a dioxaborinane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4,4,6-trimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-11-9-20-14-22(12-10-19(20)13-21)25-16-18-7-5-4-6-8-18/h4-14,17H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNCBCLFHWJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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